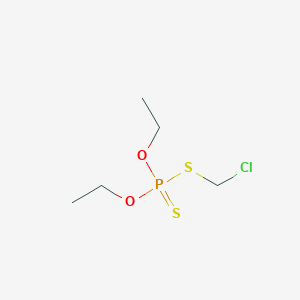
Phosphonium, ((4-formylphenyl)methyl)triphenyl-, chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphonium, ((4-formylphenyl)methyl)triphenyl-, chloride is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is commonly referred to as FmPh-Ph3P+Cl- and is a white crystalline powder that is soluble in organic solvents. In
Mecanismo De Acción
The mechanism of action of FmPh-Ph3P+Cl- is not fully understood, but it is believed to act as a Lewis acid catalyst in various reactions. FmPh-Ph3P+Cl- has also been shown to interact with biological molecules such as proteins and enzymes, which may contribute to its potential therapeutic effects.
Efectos Bioquímicos Y Fisiológicos
FmPh-Ph3P+Cl- has been shown to have various biochemical and physiological effects, including the inhibition of certain enzymes and the modulation of protein-protein interactions. FmPh-Ph3P+Cl- has also been shown to have potential anti-cancer and anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of FmPh-Ph3P+Cl- is its ease of synthesis and purification, which makes it a valuable tool for various lab experiments. However, FmPh-Ph3P+Cl- is also highly reactive and can be toxic in certain concentrations, which requires careful handling and storage.
Direcciones Futuras
There are numerous future directions for the study of FmPh-Ph3P+Cl-, including the development of new catalysts and therapeutic agents based on its unique properties. Further research is also needed to fully understand the mechanism of action of FmPh-Ph3P+Cl- and its potential applications in various scientific fields.
In conclusion, FmPh-Ph3P+Cl- is a valuable compound that has gained significant attention in scientific research due to its unique properties and potential applications. The synthesis method is relatively simple, and FmPh-Ph3P+Cl- has been extensively studied for its potential use in various scientific fields. Further research is needed to fully understand the mechanism of action of FmPh-Ph3P+Cl- and its potential applications in the development of new drugs and therapeutic agents.
Métodos De Síntesis
The synthesis of FmPh-Ph3P+Cl- involves the reaction of triphenylphosphine with 4-formylbenzyl chloride in the presence of a base such as sodium hydroxide. This reaction results in the formation of FmPh-Ph3P+Cl- as a white crystalline powder. The synthesis method is relatively simple and has been optimized for high yield and purity.
Aplicaciones Científicas De Investigación
FmPh-Ph3P+Cl- has been extensively studied for its potential applications in various scientific fields. One of the most promising applications is in the field of organic synthesis, where FmPh-Ph3P+Cl- has been used as a catalyst for various reactions. FmPh-Ph3P+Cl- has also been studied for its potential use in the development of new drugs and therapeutic agents.
Propiedades
Número CAS |
126618-47-1 |
|---|---|
Nombre del producto |
Phosphonium, ((4-formylphenyl)methyl)triphenyl-, chloride |
Fórmula molecular |
C26H22ClOP |
Peso molecular |
416.9 g/mol |
Nombre IUPAC |
(4-formylphenyl)methyl-triphenylphosphanium;chloride |
InChI |
InChI=1S/C26H22OP.ClH/c27-20-22-16-18-23(19-17-22)21-28(24-10-4-1-5-11-24,25-12-6-2-7-13-25)26-14-8-3-9-15-26;/h1-20H,21H2;1H/q+1;/p-1 |
Clave InChI |
QQZOSZRQCCAOSR-UHFFFAOYSA-M |
SMILES |
C1=CC=C(C=C1)[P+](CC2=CC=C(C=C2)C=O)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
SMILES canónico |
C1=CC=C(C=C1)[P+](CC2=CC=C(C=C2)C=O)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
Sinónimos |
phosphonium salt II-41 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















